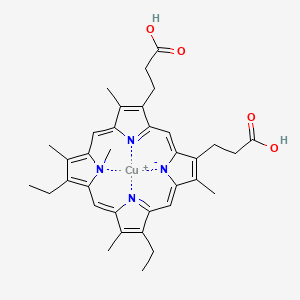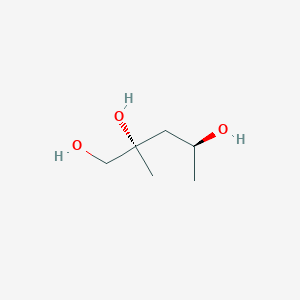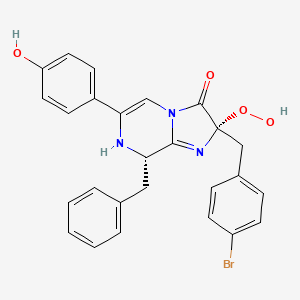
Glycyl-L-A-aminopimelyl-E-(D-2-aminoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate would likely involve large-scale peptide synthesis methods, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides. Substitution reactions can result in modified peptides with different functional groups .
Scientific Research Applications
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and interactions with enzymes.
Medicine: Explored for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate: Unique due to its specific structure and functional groups.
Other Peptides: Similar peptides may include those with different amino acid sequences or modifications.
Uniqueness
This compound is unique due to its specific combination of amino acids and phosphonate group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H22N3O7P |
|---|---|
Molecular Weight |
339.28 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-7-oxo-7-[[(1S)-1-phosphonoethyl]amino]heptanoic acid |
InChI |
InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/t7-,8-/m0/s1 |
InChI Key |
DREJXTKPUGMERN-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN)P(=O)(O)O |
Canonical SMILES |
CC(NC(=O)CCCCC(C(=O)O)NC(=O)CN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)

![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)






